molecular formula C4H3Br2NS B1322216 2,5-Dibromo-4-methylthiazole CAS No. 79247-78-2

2,5-Dibromo-4-methylthiazole

Cat. No.: B1322216
CAS No.: 79247-78-2
M. Wt: 256.95 g/mol
InChI Key: PVJMZIKWTNQXKO-UHFFFAOYSA-N
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Description

2,5-Dibromo-4-methylthiazole is a heterocyclic organic compound with the molecular formula C4H3Br2NS and a molecular weight of 256.95 g/mol . It is characterized by a five-membered ring containing sulfur and nitrogen atoms, along with two bromine atoms and a methyl group. This compound is known for its diverse applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,5-Dibromo-4-methylthiazole typically involves the bromination of 4-methylthiazole. One common method includes the reaction of 4-methylthiazole with bromine in the presence of a suitable solvent, such as acetic acid or chloroform, under controlled temperature conditions . The reaction proceeds through electrophilic substitution, where bromine atoms replace hydrogen atoms at the 2 and 5 positions of the thiazole ring.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with careful control of reaction parameters to ensure high yield and purity. The product is then purified through recrystallization or distillation techniques .

Chemical Reactions Analysis

Types of Reactions: 2,5-Dibromo-4-methylthiazole undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

    Oxidation and Reduction Reactions: The thiazole ring can undergo oxidation and reduction reactions, leading to the formation of different derivatives.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups, while oxidation and reduction reactions can lead to the formation of thiazole oxides or reduced thiazole derivatives .

Mechanism of Action

The mechanism of action of 2,5-Dibromo-4-methylthiazole involves its interaction with specific molecular targets and pathways. The compound’s biological activity is attributed to its ability to interfere with cellular processes, such as enzyme inhibition and disruption of microbial cell membranes . The exact molecular targets and pathways vary depending on the specific application and biological system being studied.

Comparison with Similar Compounds

  • 2-Bromo-4-methylthiazole
  • 2,4-Diphenyl-5-methylthiazole
  • 4-(5-Bromo-2-methoxyphenyl)-2-methylthiazole
  • Methyl 2-bromo-5-methylthiazole-4-carboxylate
  • 2-Amino-5-bromo-4-methylthiazole hydrochloride
  • 2-Bromo-5-methylthiazole-4-carboxylic acid

Comparison: 2,5-Dibromo-4-methylthiazole is unique due to the presence of two bromine atoms at the 2 and 5 positions, which significantly influences its reactivity and biological activity.

Properties

IUPAC Name

2,5-dibromo-4-methyl-1,3-thiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H3Br2NS/c1-2-3(5)8-4(6)7-2/h1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVJMZIKWTNQXKO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H3Br2NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801000356
Record name 2,5-Dibromo-4-methyl-1,3-thiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801000356
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

256.95 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

79247-78-2
Record name 2,5-Dibromo-4-methylthiazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=79247-78-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,5-Dibromo-4-methyl-1,3-thiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801000356
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,5-Dibromo-4-methyl-1,3-thiazole
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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